7-(Benzyloxy)chroman-4-amine
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Overview
Description
7-(Benzyloxy)chroman-4-amine is a compound belonging to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a chroman ring system with a benzyloxy group at the 7th position and an amine group at the 4th position. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)chroman-4-amine typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of the chroman derivative with benzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced chroman derivatives.
Substitution: Various substituted chroman derivatives.
Scientific Research Applications
7-(Benzyloxy)chroman-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)chroman-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Chroman-4-one: Lacks the benzyloxy and amine groups but shares the chroman ring system.
7-Hydroxychroman-4-amine: Similar structure but with a hydroxy group instead of a benzyloxy group.
4-Amino-7-methoxychroman: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness: 7-(Benzyloxy)chroman-4-amine is unique due to the presence of both the benzyloxy and amine groups, which impart specific chemical and biological properties that are not observed in its analogs .
Properties
Molecular Formula |
C16H17NO2 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
7-phenylmethoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C16H17NO2/c17-15-8-9-18-16-10-13(6-7-14(15)16)19-11-12-4-2-1-3-5-12/h1-7,10,15H,8-9,11,17H2 |
InChI Key |
QBWZCHLGZXNQKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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